molecular formula C8H12N2O B13615719 (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL

(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL

Cat. No.: B13615719
M. Wt: 152.19 g/mol
InChI Key: FKXNZXZVTWSVEI-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with a methyl group and an aminoethanol side chain, which may contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1

InChI Key

FKXNZXZVTWSVEI-SSDOTTSWSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC1=CN=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction to yield the desired amino alcohol. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a ligand for studying enzyme-substrate interactions or as a probe for investigating biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL depends on its specific interactions with molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL include other chiral amino alcohols and pyridine derivatives, such as:

  • (2S)-2-Amino-2-(3-methylpyridin-2-YL)ethan-1-OL
  • (2S)-2-Amino-2-(4-methylpyridin-2-YL)ethan-1-OL
  • (2S)-2-Amino-2-(6-methylpyridin-2-YL)ethan-1-OL

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of a chiral center

Biological Activity

(2S)-2-Amino-2-(5-methylpyridin-2-YL)ethan-1-OL, also known as 2-amino-2-(5-methylpyridin-2-yl)ethanol, is a chiral compound characterized by its amino and hydroxyl functional groups, along with a pyridine ring. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities.

Structural Information

  • Molecular Formula : C8_8H12_{12}N2_2O
  • SMILES : CC1=CN=C(C=C1)C(CO)N
  • InChI Key : FKXNZXZVTWSVEI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with various biological targets. The compound's activity is largely attributed to its structural features, enabling it to engage with receptors and enzymes.

The compound is believed to exert its effects through:

  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition : The presence of the amino group suggests potential for inhibiting enzymes involved in metabolic pathways.

Antimicrobial Activity

A study on pyridine derivatives, including this compound, highlighted its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.025
This compoundEscherichia coli0.020

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Synthesis and Production

The synthesis of this compound involves several steps:

  • Starting Materials : Typically synthesized from 5-methylpyridine derivatives.
  • Reaction Conditions : The reaction often requires solvents such as ethanol or methanol and may involve catalysts like palladium on carbon for optimal yield.

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